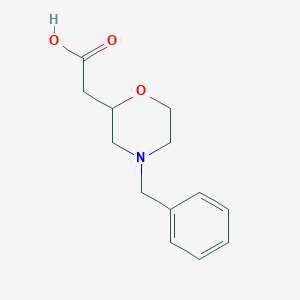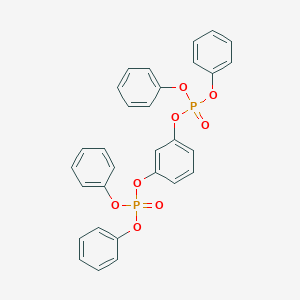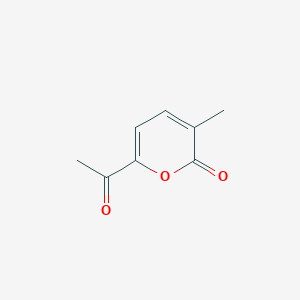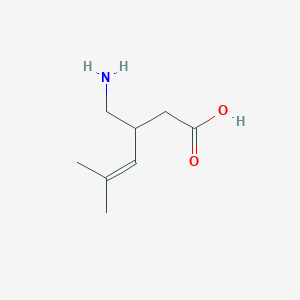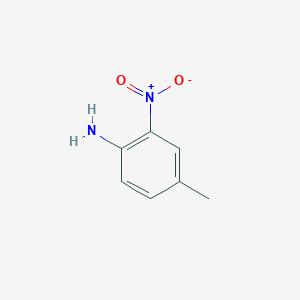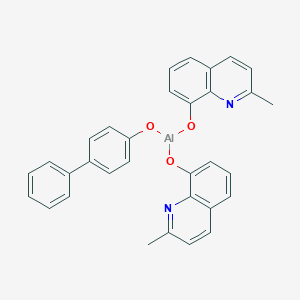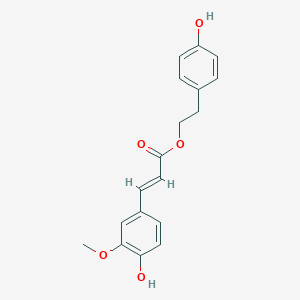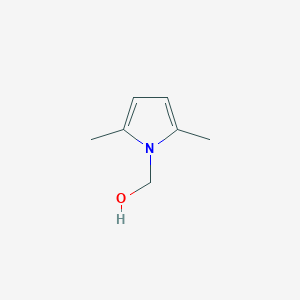
2,5-Dimethyl-1H-pyrrole-1-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1H-pyrrole-1-methanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a pyrrole derivative that has been synthesized through various methods and has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1H-pyrrole-1-methanol is not fully understood. However, it has been suggested that its antifungal and antibacterial properties may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,5-Dimethyl-1H-pyrrole-1-methanol. However, it has been shown to exhibit low toxicity and has been used in various lab experiments without adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Dimethyl-1H-pyrrole-1-methanol in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limited solubility in water may pose a challenge in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2,5-Dimethyl-1H-pyrrole-1-methanol. One area of research could focus on the development of new antimicrobial agents utilizing this compound. Additionally, further studies could investigate its potential use in the synthesis of novel materials or as a catalyst in chemical reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
2,5-Dimethyl-1H-pyrrole-1-methanol can be synthesized through various methods, including the reaction of 2,5-dimethylpyrrole with formaldehyde and subsequent reduction of the resulting imine. Another method involves the reaction of 2,5-dimethylpyrrole with paraformaldehyde and sodium borohydride. The synthesis of this compound has been well-established and has been utilized in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1H-pyrrole-1-methanol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use in the synthesis of novel materials, such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
143756-01-8 |
|---|---|
Produktname |
2,5-Dimethyl-1H-pyrrole-1-methanol |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(2,5-dimethylpyrrol-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-6-3-4-7(2)8(6)5-9/h3-4,9H,5H2,1-2H3 |
InChI-Schlüssel |
VATOEEOLJAVXDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CO)C |
Kanonische SMILES |
CC1=CC=C(N1CO)C |
Synonyme |
1H-Pyrrole-1-methanol,2,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



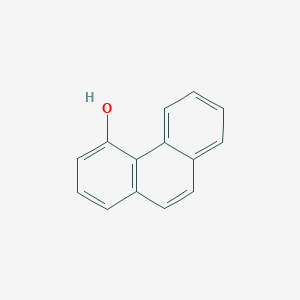
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
